molecular formula C14H25ClN2O2 B7815079 Lidocaton

Lidocaton

Cat. No.: B7815079
M. Wt: 288.81 g/mol
InChI Key: YECIFGHRMFEPJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylaminoacet-2,6-xylidide hydrochloride monohydrate involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce diethylaminoacet-2,6-xylidide. The final step involves the formation of the hydrochloride salt and subsequent crystallization to obtain the monohydrate form .

Industrial Production Methods

Industrial production of diethylaminoacet-2,6-xylidide hydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Lidocaton undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lidocaton has numerous applications in scientific research:

Mechanism of Action

Lidocaton exerts its effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. In cardiac tissues, it stabilizes the neuronal membrane and reduces excitability, thereby preventing arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lidocaton is unique due to its balanced profile of potency, duration, and safety. It is less toxic compared to bupivacaine and has a faster onset of action compared to procaine .

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH.H2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECIFGHRMFEPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=CC=C1C)C.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6108-05-0
Record name Lidocaine hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6108-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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